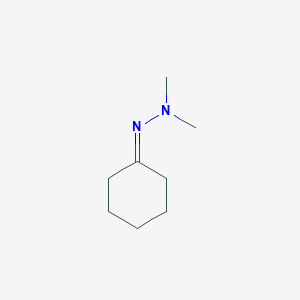
Cyclohexanone dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone dimethylhydrazone (CDH) is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless to yellowish liquid that is highly soluble in water and organic solvents. CDH has been used in a variety of applications, including as a reagent for the detection and quantification of aldehydes and ketones, as well as a precursor for the synthesis of other organic compounds.
Mécanisme D'action
Cyclohexanone dimethylhydrazone acts as a nucleophile in its reactions with aldehydes and ketones. It forms a hydrazone derivative with the carbonyl group of the aldehyde or ketone, which can then be quantified using a variety of analytical techniques. This compound has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity and the ability to scavenge free radicals. It has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. This compound has been investigated for its potential therapeutic applications, including in the treatment of cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanone dimethylhydrazone is a commonly used reagent in laboratory experiments due to its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound can be toxic and should be handled with care. It can also react with other compounds in the sample, leading to potential interference in the analytical results.
Orientations Futures
There are a variety of potential future directions for research on Cyclohexanone dimethylhydrazone. These include the development of new synthetic methods for this compound and its derivatives, the investigation of its potential therapeutic applications, and the exploration of its use in other analytical applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Applications De Recherche Scientifique
Cyclohexanone dimethylhydrazone has been used in a variety of scientific research applications, including in the field of analytical chemistry. It is a commonly used reagent for the detection and quantification of aldehydes and ketones in a variety of samples, including biological fluids, food products, and environmental samples. This compound has also been used as a precursor for the synthesis of other organic compounds, including pyrazoles and pyrazolines.
Propriétés
Numéro CAS |
10424-93-8 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
N-(cyclohexylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)9-8-6-4-3-5-7-8/h3-7H2,1-2H3 |
Clé InChI |
JMWQMSHGXKPKKN-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCCC1 |
SMILES canonique |
CN(C)N=C1CCCCC1 |
Autres numéros CAS |
10424-93-8 |
Synonymes |
Cyclohexanone dimethyl hydrazone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



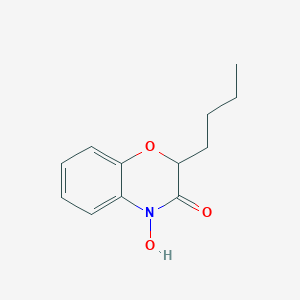

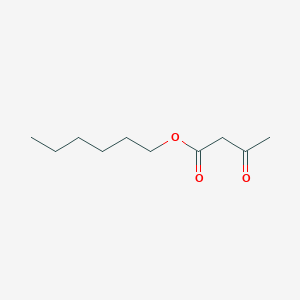
![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)
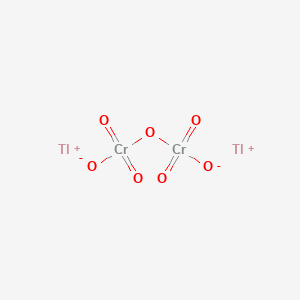



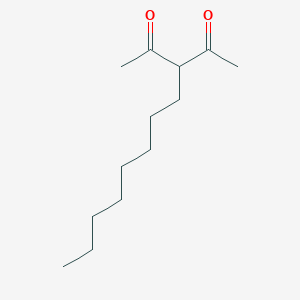
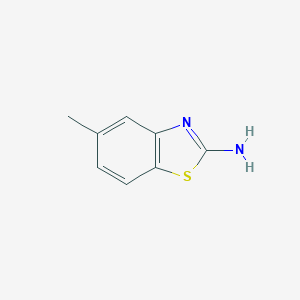
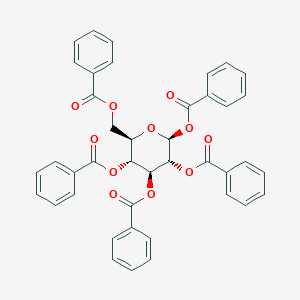

![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)